
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
Overview
Description
TC-G-1008 is a small molecule agonist that selectively targets the G-protein-coupled receptor 39 (GPR39). This compound has been extensively studied for its role in various biological processes, particularly in the context of neurological and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G-1008 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of TC-G-1008.
Functionalization: The core structure is then functionalized through various chemical reactions, including halogenation, alkylation, and amination.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of TC-G-1008 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
TC-G-1008 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of TC-G-1008 .
Scientific Research Applications
TC-G-1008 has a wide range of scientific research applications, including:
Neurological Studies: It is used to study the role of GPR39 in neurological disorders such as epilepsy and seizures
Metabolic Research: It is investigated for its effects on metabolic processes, including mitochondrial biogenesis and antioxidative stress.
Pharmacological Studies: TC-G-1008 is used as a tool compound to explore the pharmacological effects of GPR39 activation in various biological systems
Mechanism of Action
TC-G-1008 exerts its effects by selectively activating the GPR39 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of cyclic-AMP-response element binding protein (CREB) and other downstream pathways. These signaling events result in various biological effects, such as modulation of neuronal activity and enhancement of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
GPR39-C3: Another potent and orally available GPR39 agonist with similar biological effects.
Compound 22: A structurally related compound with similar pharmacological properties.
Uniqueness
TC-G-1008 is unique in its high selectivity and potency for the GPR39 receptor. It has been extensively characterized in various biological systems, making it a valuable tool for studying the role of GPR39 in health and disease .
Biological Activity
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide, also known as TC-G-1008, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of TC-G-1008 can be represented by the following molecular formula:
- Molecular Formula : C18H19ClN6O2S
- Molar Mass : 418.9 g/mol
- Density : 1.462 g/cm³ (predicted)
- Boiling Point : 662.1 °C (predicted)
TC-G-1008 is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in various tissues, leading to anabolic effects similar to those of testosterone without the associated side effects of traditional anabolic steroids. Research indicates that TC-G-1008 exhibits high affinity for androgen receptors, demonstrating significant antagonistic activity which is particularly beneficial in treating androgen-dependent cancers such as prostate cancer.
Antitumor Activity
Numerous studies have investigated the antitumor properties of TC-G-1008. It has been shown to inhibit the proliferation of prostate cancer cell lines effectively. The compound's ability to block androgen receptor signaling pathways has been linked to its potential in reducing tumor growth in androgen-dependent tumors.
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In vitro Studies :
- Research has demonstrated that TC-G-1008 significantly inhibits cell proliferation in various prostate cancer cell lines with IC50 values indicating effective dose-response relationships.
- The compound's mechanism involves competitive inhibition at the androgen receptor site, leading to decreased transcriptional activity associated with tumor growth.
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In vivo Studies :
- Animal models treated with TC-G-1008 showed a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential.
Pharmacokinetics and Safety Profile
TC-G-1008 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that allows for once-daily dosing. Toxicological studies have indicated a low incidence of adverse effects, making it a promising candidate for further clinical development.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how is its purity validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between sulfonamide intermediates and pyrimidine derivatives. For example, reacting N-methylmethanesulfonamide with a chlorinated pyrimidine precursor under basic conditions (e.g., KCO or CsCO) in polar aprotic solvents like DMF or NMP at 80–100°C . Purity is validated via:
- HPLC : Retention time analysis with >95% purity thresholds.
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., sulfonamide S=O at ~3.3 ppm in 1H NMR, pyridinyl protons at δ 8.2–8.7 ppm) .
- HRMS : High-resolution mass spectrometry to verify the molecular ion (e.g., [M+H]+ with <2 ppm error) .
Q. Which spectroscopic and crystallographic methods confirm structural integrity?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between pyrimidine N-H and sulfonamide O atoms) .
- 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons, critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize multi-step synthesis yields?
- Methodological Answer :
- Factorial Design : Test variables like temperature (60°C vs. 100°C), solvent (DMF vs. NMP), and catalyst loading (1 eq vs. 1.5 eq) in a 2³ factorial matrix to identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. reaction rate) to predict optimal conditions.
- Example : A 2024 study achieved 85% yield by optimizing pyrimidine coupling at 90°C in NMP with CsCO as the base .
Q. What computational approaches predict target engagement and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases (e.g., EGFR, VEGFR). Pyridinyl and sulfonamide moieties often show π-π stacking and hydrogen bonding with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable target binding) .
- Quantum Mechanics (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., pH 7.4, 1% DMSO) and compound stability (LC-MS monitoring) .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. SPR) to rule out assay-specific artifacts.
- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and correlate structural features (e.g., chloro substitution) with activity trends .
Q. What structural modifications improve metabolic stability without compromising potency?
- Methodological Answer :
- Electron-Withdrawing Groups : Replace methyl groups with trifluoromethyl (-CF) to reduce CYP450-mediated oxidation (e.g., t increased from 2.1 to 6.8 hours in liver microsomes) .
- Bioisosteric Replacement : Substitute pyridinyl with pyrazinyl rings to maintain π-stacking while enhancing solubility .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade targets selectively .
Q. Data Contradiction Analysis Example
Study | IC (nM) | Assay Type | Key Observation |
---|---|---|---|
A (2024) | 12 ± 2 | Fluorescence | High potency vs. EGFR |
B (2025) | 320 ± 45 | SPR | Low binding affinity |
Resolution | Use orthogonal assays (e.g., ITC for binding thermodynamics) and validate compound integrity via LC-MS . |
Properties
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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